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Abstract

Vidofludimus calcium (formerly IMU-838) is an orally administered, next-generation small
molecule therapy under investigation for chronic inflammatory and autoimmune diseases, most
notably multiple sclerosis (MS) and ulcerative colitis (UC).[1][2] Its therapeutic potential stems
from a dual mechanism of action: the selective inhibition of dihydroorotate dehydrogenase
(DHODH) and the activation of the neuroprotective transcription factor Nuclear Receptor
Related 1 (Nurrl).[2][3][4][5] This guide provides an in-depth technical overview of the anti-
inflammatory and antiviral effects of Vidofludimus, presenting key quantitative data,
experimental methodologies, and visual representations of its core mechanisms.

Core Mechanisms of Action

Vidofludimus exerts its effects through two primary, distinct molecular pathways.

Anti-inflammatory and Immunomodulatory Effects

The principal anti-inflammatory action of Vidofludimus is mediated by the potent and selective
inhibition of the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH).[1][3][6]

e DHODH Inhibition: DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine
biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][7]
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o Selective Targeting of Proliferating Lymphocytes: Unlike most cell types which can utilize
pyrimidine salvage pathways, rapidly proliferating, metabolically activated T and B
lymphocytes are heavily dependent on the de novo pathway to meet their high demand for
nucleotides.[1][2] By inhibiting DHODH, Vidofludimus induces metabolic stress specifically
in these hyperactive immune cells.[3][8]

o Downstream Effects: This metabolic stress leads to a reduction in the proliferation of
pathogenic lymphocytes and a decrease in the secretion of pro-inflammatory cytokines, such
as IL-17 and IFN-y, without causing broad immunosuppression.[1][9][10] This selective
action allows normal immune functions, like fighting infections, to remain largely unaffected.

[41[5]

o Nurrl Activation: Independently of its DHODH activity, Vidofludimus is a potent activator of
Nurrl, a transcription factor crucial for neuroprotection.[2][3][5] In glial cells (microglia and
astrocytes), Nurrl activation reduces the production of pro-inflammatory cytokines and
neurotoxic agents like reactive oxygen species and nitric oxide.[2][3] This mechanism is
particularly relevant for its therapeutic potential in neurodegenerative diseases like MS.[2][3]
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Caption: Vidofludimus dual mechanism of action.

Antiviral Effects
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The DHODH inhibitory mechanism also confers broad-spectrum antiviral activity.[3][11] Virus-
infected host cells, much like activated lymphocytes, become highly metabolically active and
depend on the de novo pyrimidine synthesis pathway for viral replication (both RNA and DNA
viruses).[3][8]

By inhibiting DHODH, Vidofludimus depletes the intracellular pool of pyrimidines available to
the virus, effectively "starving" it of the necessary building blocks for replication.[8] This host-
targeting antiviral strategy is promising due to its broad applicability across numerous viruses
and a potentially lower risk of developing viral resistance.[7][11][12] In vitro studies have
demonstrated Vidofludimus's activity against a range of viruses, including Epstein-Barr virus
(EBV), SARS-CoV-2, cytomegalovirus (CMV), and hepatitis C virus (HCV).[3][8][11]
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Caption: Vidofludimus antiviral mechanism of action.
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Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical
investigations of Vidofludimus.

ble 1: linical In Vi i

Parameter Target/Virus Value Notes Source

2.6x more potent  Comparison of
Human DHODH than DHO oxidation 9]
teriflunomide inhibition.

DHODH

Inhibition

For the active
Human DHODH

160 nM moiety, [11]
(ICs0) . :
vidofludimus.
) In stimulated
Cytokine IL-17 & IFN-y
o ~5-8 uM human [13]
Inhibition Release (ICso)
lymphocytes.
o o SARS-CoV-2
Antiviral Activity 7.6 £5.8 uM In Vero cells. [8]
(ECso)
SARS-CoV-2 Cytotoxicity in
>100 uM [8]
(CCso) Vero cells.

Table 2: Clinical Efficacy in Multiple Sclerosis (Phase 2
Trials)
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Trial Endpoint Placebo 10 mg 30 mg 45 mg Source

Cumulative

Unique
EMPhASIS  Active

5.8 5.9 1.4 1.7 [14]

(RRMS) (CUA)

Lesions at

24 weeks
Placebo-
Adjusted
Reduction
in
Gadolinium - 13% 78% 74% [3][14]
-Enhancing
(Gd+)
Lesions at
24 weeks
Change in
Serum
Neurofilam
ent Light

_ +6.5% - -17.0% -20.5% [13]
Chain (NfL)
from
Baseline to
24 weeks
24-week
Confirmed ) H1.6%
o \multicolum
Disability 3.7% (any dose [14][15]
. n{3}c

Worsening group)}
(CDW)

Reduction
CALLIPER in Risk of

- - - 20%-24% [16][17]

(PMS) 24-week

CDW
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Reduction
in
Annualized
Rate of
) 20% [16]
Thalamic
Brain
Volume

Loss

Yearly
Rate of

Percent
5%

(modest [16]
benefit)

Brain
Volume
Change
(Primary

Endpoint)

Table 3: Clinical Efficacy in Ulcerative Colitis (Phase 2
CALDOSE-1 Trial)
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. Vidofludimu
. Endpoint
Population Placebo s (30mg or Notes Source
(Week 10)
45mg)
Primary
endpoint not
o met, potential
Total Clinical .
) o 14% 14% interference [18]
Population Remission _
with
corticosteroid
S.
No Suggests
Concomitant Clinical activity in this
_ _ o 4% 12% [18]
Corticosteroid  Remission sub-
S population.
Statistically
o Dose- significant
) Clinical
Maintenance o dependent (P=0.0358)
Remission - ) ) ) [18]
Phase increases increase in
(Week 50) o
observed remission
rates.

Key Experimental Protocols
In Vitro Cytokine Inhibition Assay

This protocol assesses the potency of Vidofludimus in inhibiting cytokine release from
activated immune cells.

o Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy
human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

¢ Cell Culture & Stimulation: PBMCs are cultured in a suitable medium. To induce a pro-
inflammatory state and cytokine secretion, cells are stimulated with a mitogen, such as
Phytohaemagglutinin (PHA).
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o Treatment: Concurrently with stimulation, cells are treated with varying concentrations of
Vidofludimus or a comparator compound (e.g., teriflunomide). A vehicle control (placebo) is
also included.

 Incubation: The cells are incubated for a period sufficient for cytokine production, typically 24
to 48 hours.

o Cytokine Quantification: After incubation, the cell culture supernatant is collected. The
concentrations of key pro-inflammatory cytokines, such as IL-17 and IFN-y, are measured
using a multiplex immunoassay, like a Luminex assay, or standard ELISA.

o Data Analysis: The half-maximal inhibitory concentration (ICso) is calculated by plotting
cytokine levels against drug concentration and fitting the data to a dose-response curve.

Isolate Human o Tf;:rt“\ﬂﬁae\‘/ﬂilg:flzgiﬁlus ( Incubate ) Collect Megi?{‘; ?'):lt’\(‘:-lq; €S Calculate
PBMCs \ (44 hours) / Supernatant q o Y, ICso0 Value
(Dose-Range) via Luminex Assay

Click to download full resolution via product page

Caption: Workflow for in vitro cytokine inhibition assay.

In Vitro SARS-CoV-2 Antiviral Assay

This protocol determines the efficacy of Vidofludimus in inhibiting viral replication in a cell
culture model.

o Cell Seeding: A susceptible cell line (e.g., Vero E6 cells) is seeded into multi-well plates and
allowed to adhere overnight.

» Treatment: Cells are pre-treated with a serial dilution of Vidofludimus for a short period
(e.g., 1-2 hours) before infection.

e Infection: The culture medium containing the drug is removed, and the cells are infected with
SARS-CoV-2 at a specific multiplicity of infection (MOI).

 Incubation: After an adsorption period, the viral inoculum is removed, and fresh medium
containing the corresponding drug concentrations is added. The plates are incubated for 24-
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48 hours to allow for viral replication.

o Quantification of Viral Replication: The antiviral effect is measured using one or more
methods:

o RT-gPCR: RNA is extracted from the cell supernatant or cell lysate to quantify viral RNA
copies.

o Viral Yield Reduction Assay: The supernatant is collected and serially diluted to infect fresh
cells, and the number of infectious virus patrticles is determined by plaque assay or
TCIDso.

o Immunofluorescence/In-Cell ELISA: Cells are fixed, permeabilized, and stained with
antibodies against a viral protein (e.g., Nucleocapsid) to quantify viral antigen production.

o Data Analysis: The half-maximal effective concentration (ECso) is determined by plotting the
percentage of viral inhibition against the drug concentration. A parallel cytotoxicity assay is
run to determine the half-cytotoxic concentration (CCso) and calculate the selectivity index
(SI = CCs0/ECs0).[8]

EMPhASIS Phase 2 Clinical Trial Protocol (Cohort 1)

This protocol outlines the design of a key clinical trial in Relapsing-Remitting Multiple Sclerosis
(RRMS).

Study Design: A double-blind, randomized, placebo-controlled, parallel-group trial.[13]

o Patient Population: Adults (18-55 years) with a diagnosis of RRMS, experiencing at least
two relapses in the last two years or one in the last year.[13][14]

» Randomization: Patients were randomly assigned in a 1:1:1 ratio to one of three treatment
arms.[13]

e Treatment Arms:
o Vidofludimus Calcium 30 mg (oral, once daily)

o Vidofludimus Calcium 45 mg (oral, once daily)
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o Placebo (oral, once daily)

o Treatment Duration: 24 weeks.[13]

e Primary Endpoint: The cumulative number of combined unique active (CUA) MRI lesions up
to week 24, comparing the 45 mg dose to placebo.[13] CUA lesions include new or enlarging
T2 lesions and gadolinium-enhancing (Gd+) T1 lesions.

o Key Secondary Endpoints:

[e]

Cumulative number of CUA lesions (30 mg vs. placebo).

o

Time to first relapse.

[¢]

Change in serum neurofilament light chain (NfL) levels.

[¢]

Safety and tolerability assessments.[13][19]

Conclusion

Vidofludimus calcium presents a targeted and multifaceted approach to treating autoimmune
and inflammatory diseases. Its primary mechanism, the selective inhibition of DHODH,
effectively modulates the hyperactive lymphocytes driving disease pathology while largely
sparing the normal immune system.[1][3] This leads to potent anti-inflammatory effects, as
demonstrated by the significant reduction of MRI lesions and disability progression markers in
clinical trials for multiple sclerosis.[3][14] Furthermore, this same mechanism provides a broad-
spectrum antiviral capacity by depleting the nucleotide resources required for viral replication.
[3][8] The additional, independent activation of the Nurrl transcription factor offers a potential
for direct neuroprotection, a highly desirable feature for treating neurodegenerative conditions.
[2][3] The comprehensive data gathered to date supports Vidofludimus as a promising
therapeutic candidate with a favorable safety and tolerability profile.[10] Ongoing Phase 3 trials
will be critical in further defining its role in the clinical landscape.[3][17]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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